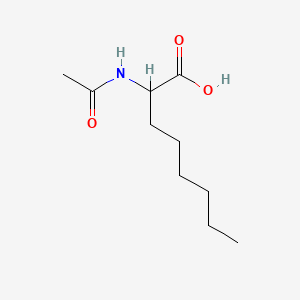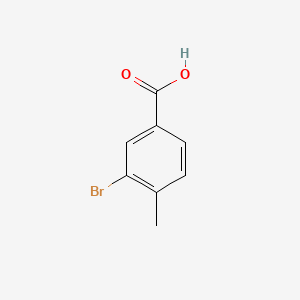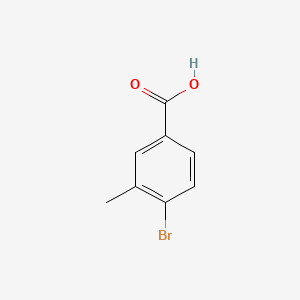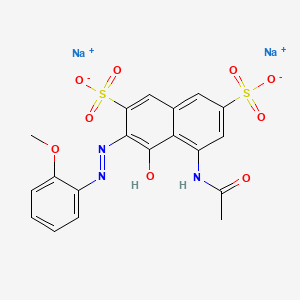
2-Methyl-2-(methylsulfonyl)-propan-1-ol
Übersicht
Beschreibung
1-Propanol, 2-methyl-2-(methylsulfonyl)- is a useful research compound. Its molecular formula is C5H12O3S and its molecular weight is 152.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Propanol, 2-methyl-2-(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanol, 2-methyl-2-(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-methyl-2-(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
„2-Methyl-2-(methylsulfonyl)-propan-1-ol“ dient als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Sulfonylgruppe ist eine gute Abgangsgruppe in Substitutionsreaktionen, was bei der Herstellung komplexerer Moleküle nützlich ist. So kann es beispielsweise zur Synthese von Oxim-Derivaten verwendet werden, die Anwendungen bei der Herstellung von Pharmazeutika haben, die auf neurologische Erkrankungen abzielen .
Polymerisationsinitiator
Diese Verbindung kann als Initiator für Polymerisationsreaktionen dienen. Es wurde auf seine Wirksamkeit bei der Initiierung der Polymerisation von Caprolactam untersucht, das zur Herstellung von Nylon-6 verwendet wird, einem weit verbreiteten synthetischen Polymer. Die Sulfonylgruppe im Molekül kann dazu beitragen, den Polymerisationsprozess zu kontrollieren, um die gewünschten Polymereigenschaften zu erreichen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard oder Referenzmaterial in der Massenspektrometrie verwendet werden. Sein einzigartiges Massenspektrum kann bei der Identifizierung und Quantifizierung verschiedener Substanzen helfen, wenn es als Kalibrierungsstandard verwendet wird .
Biologische Studien
Die biologischen Wirkungen von Derivaten von „this compound“ wurden in mikrobiologischen Studien bewertet. So wurde beispielsweise seine Wirkung auf Bakterienstämme wie E. coli untersucht, was zu Erkenntnissen über antibakterielle Eigenschaften und Mechanismen führen kann .
Safety and Hazards
“1-Propanol, 2-methyl-2-(methylsulfonyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system .
Wirkmechanismus
Target of Action
It’s known that similar compounds often interact with various enzymes and proteins within the body, altering their function or expression .
Mode of Action
It’s known that treating 2-methyl-1-propanol with methylsulfonyl chloride in base results in the formation of a good leaving group (mesylate) at the alcohol position . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function or structure.
Biochemical Pathways
It’s known that 2-methyl-1-propanol readily undergoes dehydration to form 2-methylpropene (isobutene) . This suggests that the compound may be involved in similar metabolic pathways, potentially affecting downstream effects such as energy production or cellular signaling.
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds often result in changes to cellular function or structure, potentially leading to various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
1-Propanol, 2-methyl-2-(methylsulfonyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation pathways of certain substrates, such as glycine in yeast . These interactions often involve the formation of intermediate complexes that facilitate the biochemical reactions.
Cellular Effects
The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of specific genes involved in metabolic pathways . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-Propanol, 2-methyl-2-(methylsulfonyl)- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function . The compound’s ability to form stable complexes with enzymes is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Propanol, 2-methyl-2-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with symptoms such as narcosis in mice . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
1-Propanol, 2-methyl-2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it is a major product in the glycine degradation pathway in yeast . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-Propanol, 2-methyl-2-(methylsulfonyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of 1-Propanol, 2-methyl-2-(methylsulfonyl)- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can affect its activity and function, influencing various cellular processes.
Eigenschaften
IUPAC Name |
2-methyl-2-methylsulfonylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2,4-6)9(3,7)8/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTHOALDAXYSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180496 | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25841-38-7 | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025841387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methanesulfonyl-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



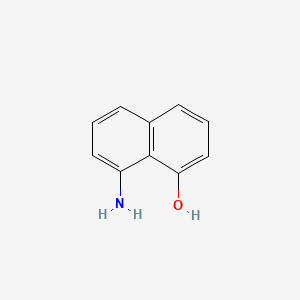
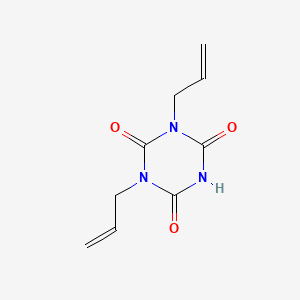
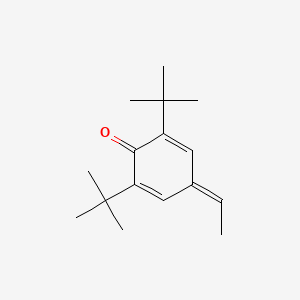

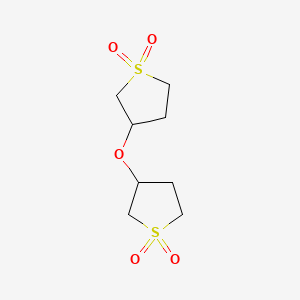
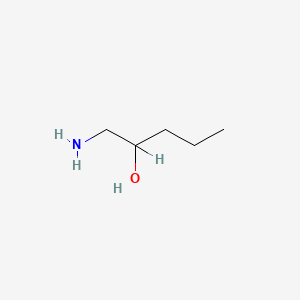

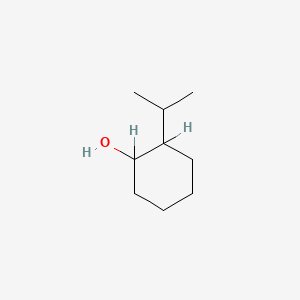
![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
